Cycloguanil

Catalog No.
S524716
CAS No.
516-21-2
M.F
C11H14ClN5
M. Wt
251.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloguanil

CAS Number

516-21-2

Product Name

Cycloguanil

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

QMNFFXRFOJIOKZ-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Solubility

Soluble in DMSO

Synonyms

1,3,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-, hydrochloride (1:1), 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,2,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine monohydrochloride, BN-24-10, BN2410, chlorcycloguanil, chloroguanide triazine hydrochloride, cycloguanil, cycloguanil hydrochloride, cycloquanil

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C

Description

The exact mass of the compound Cycloguanil is 251.0938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Proguanil - Supplementary Records. It belongs to the ontological category of triazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Exact Mass

251.0938

Appearance

Solid powder

Melting Point

146.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26RM326WVN

Related CAS

152-53-4 (hydrochloride)

MeSH Pharmacological Classification

Antimalarials

Other CAS

516-21-2

Wikipedia

Cycloguanil

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Basak SC, Mills D. Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors. SAR QSAR Environ Res. 2010 Apr;21(3-4):215-29. doi: 10.1080/10629361003770951. PubMed PMID: 20544548.
2: Sivaprakasam P, Tosso PN, Doerksen RJ. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. J Chem Inf Model. 2009 Jul;49(7):1787-96. doi: 10.1021/ci9000663. PubMed PMID: 19588935; PubMed Central PMCID: PMC2771436.
3: Adane L, Bharatam PV. 3D-QSAR analysis of cycloguanil derivatives as inhibitors of A16V + S108T mutant Plasmodium falciparum dihydrofolate reductase enzyme. J Mol Graph Model. 2009 Nov;28(4):357-67. doi: 10.1016/j.jmgm.2009.09.001. Epub 2009 Sep 6. PubMed PMID: 19796975.
4: Thapar MM, Gupta S, Spindler C, Wernsdorfer WH, Björkman A. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro. Trans R Soc Trop Med Hyg. 2003 May-Jun;97(3):331-7. PubMed PMID: 15228254.
5: Maitarad P, Kamchonwongpaisan S, Vanichtanankul J, Vilaivan T, Yuthavong Y, Hannongbua S. Interactions between cycloguanil derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases. J Comput Aided Mol Des. 2009 Apr;23(4):241-52. doi: 10.1007/s10822-008-9254-z. Epub 2009 Jan 21. PubMed PMID: 19156529.
6: Edstein MD, Veenendaal JR, Scott HV, Rieckmann KH. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. Chemotherapy. 1988;34(5):385-92. PubMed PMID: 3180907.
7: Yeo AE, Seymour KK, Rieckmann KH, Christopherson RI. Effects of folic and folinic acids in the activities of cycloguanil and WR99210 against Plasmodium falciparum in erythrocytic culture. Ann Trop Med Parasitol. 1997 Jan;91(1):17-23. PubMed PMID: 9093425.
8: Basco LK, Ramiliarisoa O, Le Bras J. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum. Am J Trop Med Hyg. 1994 Feb;50(2):193-9. PubMed PMID: 8116812.
9: Peterson DS, Milhous WK, Wellems TE. Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. Proc Natl Acad Sci U S A. 1990 Apr;87(8):3018-22. PubMed PMID: 2183222; PubMed Central PMCID: PMC53825.
10: Funck-Brentano C, Bosco O, Jacqz-Aigrain E, Keundjian A, Jaillon P. Relation between chloroguanide bioactivation to cycloguanil and the genetically determined metabolism of mephenytoin in humans. Clin Pharmacol Ther. 1992 May;51(5):507-12. PubMed PMID: 1587064.
11: Petersen E, Hogh B, Hanson AP, Bjorkman A, Flacks H. In vitro and in vivo susceptibility of Plasmodium falciparum isolates from Liberia to pyrimethamine, cycloguanil and chlorcycloguanil. Ann Trop Med Parasitol. 1990 Dec;84(6):563-71. PubMed PMID: 2076034.
12: Vanichtanankul J, Taweechai S, Uttamapinant C, Chitnumsub P, Vilaivan T, Yuthavong Y, Kamchonwongpaisan S. Combined spatial limitation around residues 16 and 108 of Plasmodium falciparum dihydrofolate reductase explains resistance to cycloguanil. Antimicrob Agents Chemother. 2012 Jul;56(7):3928-35. doi: 10.1128/AAC.00301-12. Epub 2012 Apr 23. PubMed PMID: 22526319; PubMed Central PMCID: PMC3393428.
13: Randrianarivelojosia M, Randrianasolo L, Randremanana RV, Randriamanantena A, Ratsimbasoa A, Rakotoson JD. Susceptibility of Plasmodium falciparum to the drugs used to treat severe malaria (quinine) and to prevent malaria (mefloquine, cycloguanil) in Comoros Union and Madagascar. S Afr Med J. 2004 Jan;94(1):47-51. PubMed PMID: 14971233.
14: Durand R, di Piazza JP, Longuet C, Sécardin Y, Clain J, le Bras J. Increased incidence of cycloguanil resistance in malaria cases entering France from Africa, determined as point mutations in the parasites' dihydrofolate-reductase genes. Ann Trop Med Parasitol. 1999 Jan;93(1):25-30. PubMed PMID: 10492668.
15: Holfels E, McAuley J, Mack D, Milhous WK, McLeod R. In vitro effects of artemisinin ether, cycloguanil hydrochloride (alone and in combination with sulfadiazine), quinine sulfate, mefloquine, primaquine phosphate, trifluoperazine hydrochloride, and verapamil on Toxoplasma gondii. Antimicrob Agents Chemother. 1994 Jun;38(6):1392-6. PubMed PMID: 8092843; PubMed Central PMCID: PMC188216.
16: Ndounga M, Basco LK, Ringwald P. [Variability of in vitro activity of proguanil and cycloguanil on erythrocyte stages of Plasmodium falciparum as a function of culture conditions]. Bull Soc Pathol Exot. 1999 Dec;92(5):313-6. French. PubMed PMID: 10690466.
17: Bygbjerg IC. Effect of proguanil and cycloguanil on human lymphocytes in vitro. Eur J Clin Pharmacol. 1985;28(3):287-90. PubMed PMID: 3874067.
18: Basco LK, Ringwald P. Molecular epidemiology of malaria in Yaounde, Cameroon. VI. Sequence variations in the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase gene and in vitro resistance to pyrimethamine and cycloguanil. Am J Trop Med Hyg. 2000 Feb;62(2):271-6. PubMed PMID: 10813484.
19: Yuthavong Y, Vilaivan T, Chareonsethakul N, Kamchonwongpaisan S, Sirawaraporn W, Quarrell R, Lowe G. Development of a lead inhibitor for the A16V+S108T mutant of dihydrofolate reductase from the cycloguanil-resistant strain (T9/94) of Plasmodium falciparum. J Med Chem. 2000 Jul 13;43(14):2738-44. PubMed PMID: 10893311.
20: Watkins WM, Mberu EK, Nevill CG, Ward SA, Breckenridge AM, Koech DK. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Trans R Soc Trop Med Hyg. 1990 Jul-Aug;84(4):492-5. PubMed PMID: 2091335.

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